1H-Pyrrole-2-butanoic acid, 1-[(4-fluorophenyl)methyl]-alpha,gamma-dioxo-
Overview
Description
L-731,988 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound belongs to the class of diketo acids and is known for its ability to inhibit the strand transfer activity of integrase, which is crucial for the integration of the viral genome into the host DNA. By preventing this integration, L-731,988 effectively inhibits viral replication and has shown promise as an antiretroviral agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-731,988 involves multiple steps, starting with the preparation of the diketo acid core structure. The key steps include:
Formation of the Diketo Acid Core: This involves the condensation of appropriate starting materials under controlled conditions to form the core diketo acid structure.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain L-731,988 in its pure form.
Industrial Production Methods: Industrial production of L-731,988 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: L-731,988 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in L-731,988.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of L-731,988 .
Scientific Research Applications
L-731,988 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of integrase enzymes and the development of new antiretroviral agents.
Biology: L-731,988 is used in biological studies to understand the mechanism of HIV-1 integration and the role of integrase in viral replication.
Medicine: The compound is investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: L-731,988 is explored for its applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
L-731,988 exerts its effects by specifically inhibiting the strand transfer activity of the HIV-1 integrase enzyme. The compound binds to the integrase active site and competes with the target DNA substrate, preventing the integration of the viral genome into the host DNA. This inhibition blocks the replication cycle of HIV-1, thereby reducing viral load and preventing the spread of the virus .
Comparison with Similar Compounds
L-731,988 is unique among integrase inhibitors due to its high potency and selectivity for the strand transfer step of the integration process. Similar compounds include:
L-708,906: Another diketo acid with similar inhibitory activity but different structural features.
Raltegravir: A widely used integrase inhibitor with a different mechanism of action and chemical structure.
Elvitegravir: Another integrase inhibitor with distinct pharmacokinetic properties and clinical applications.
L-731,988 stands out due to its specific binding to the integrase active site and its ability to inhibit strand transfer without affecting other enzymatic activities .
Properties
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-11-5-3-10(4-6-11)9-17-7-1-2-12(17)13(18)8-14(19)15(20)21/h1-7H,8-9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIBKQJSMPMZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)CC(=O)C(=O)O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251922-77-7 | |
Record name | L-731988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251922777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-731988 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUT7TVB8DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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